N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide
Description
Properties
Molecular Formula |
C15H14BrClN2O3S2 |
|---|---|
Molecular Weight |
449.8 g/mol |
IUPAC Name |
N-[3-(4-bromo-2-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H14BrClN2O3S2/c16-9-3-4-11(10(17)5-9)19-12-6-24(21,22)7-13(12)23-15(19)18-14(20)8-1-2-8/h3-5,8,12-13H,1-2,6-7H2 |
InChI Key |
KROTXHSGEACMDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=C(C=C(C=C4)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Bromination Conditions
Bromination of 2-chlorophenol in chlorobenzene at 5–20°C with triethylamine hydrochloride (3–6 wt%) yields 4-bromo-2-chlorophenol in >99% purity. The selectivity arises from the amine salt’s ability to stabilize intermediates, directing electrophilic bromine to the para position. A representative procedure involves:
-
Dissolving 2-chlorophenol (257 g, 2 mol) in chlorobenzene (350 g).
-
Adding triethylamine hydrochloride (12 g) and bromine (80 g, 0.5 mol) dropwise at 5°C.
-
Stirring at 15–20°C for 1 hour before isolating the product via vacuum distillation.
Table 1: Bromination Optimization
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Triethylamine·HCl | Chlorobenzene | 5–20 | 99.1 | 99.4 |
| None | CCl₄ | 25 | 85.2 | 92.7 |
Construction of the Thieno[3,4-d] thiazole Core
The tetrahydrothieno[3,4-d]thiazole-5,5-dioxide moiety is synthesized via a one-pot cyclization-dehydration strategy. Research by demonstrates analogous methods for thieno[3,2-b]quinolines using POCl₃ as both solvent and dehydrating agent.
Cyclization Mechanism
-
Step 1 : Condensation of a β-keto acid derivative with cyclopropanecarboxamide in POCl₃ generates an iminium intermediate.
-
Step 2 : Intramolecular cyclization forms the thiazole ring, followed by oxidation with H₂O₂ to introduce the sulfone group.
Key Reaction Parameters
Cyclopropanation and Carboxamide Functionalization
The cyclopropane ring is introduced via a phase-transfer-catalyzed reaction. A study by outlines the synthesis of 1-phenylcyclopropane carboxamides using 1,2-dibromoethane and tetra--butylammonium bromide (TBAB).
Cyclopropanation Protocol
-
Treat 2-phenylacetonitrile (1a) with 1,2-dibromoethane (1.2 eq) in aqueous KOH (50% w/v) and TBAB (5 mol%) at 60°C for 4 hours.
-
Hydrolysis of the nitrile intermediate (2a) with H₂SO₄ yields 1-phenylcyclopropanecarboxylic acid (3a).
Table 2: Effect of Catalysts on Cyclopropanation Yield
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| TBAB | 60 | 4 | 85 |
| None | 60 | 12 | 62 |
Final Assembly via Amide Coupling
The target compound is assembled by coupling the thieno[3,4-d]thiazole intermediate with cyclopropanecarboxylic acid using HATU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate].
Coupling Conditions
-
React thieno[3,4-d]thiazole amine (0.1 mol) with 1-phenylcyclopropanecarboxylic acid (0.12 mol) in DMF.
-
Add HATU (0.11 mol) and DIPEA (0.3 mol) at 0°C, then stir at room temperature for 12 hours.
-
Purify via recrystallization from acetonitrile/water (3:1).
Table 3: Amide Coupling Efficiency
| Coupling Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|
| HATU | DIPEA | DMF | 85 |
| EDCI | Et₃N | THF | 68 |
Analytical Characterization
The final product is characterized by H NMR, C NMR, and HRMS. Key spectral data include:
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with receptors: It could act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways.
Disruption of cellular processes: The compound may interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Table 1: Structural Comparison
- Core Rings: The target’s tetrahydrothienothiazole system differs from the thiazolo-pyrimidine in 11a/b and pyrimido-quinazoline in 12, affecting electron distribution and ring strain.
- Substituents: The halogenated aryl group in the target compound may enhance electrophilicity compared to the methyl or cyano groups in 11a/b, influencing reactivity and binding interactions.
Physical and Spectroscopic Properties
Table 2: Physical and Spectral Data
- Melting Points : The higher m.p. of 11a vs. 11b (243–246°C vs. 213–215°C) suggests stronger crystal packing due to trimethyl substituents. The target’s m.p. is unreported but may align with 11a/b if similar intermolecular forces (e.g., hydrogen bonding) exist.
- IR/NMR : The target’s sulfone group would show strong S=O stretches (~1350 cm⁻¹), absent in 11a/b. Cyclopropane protons in the target may appear upfield (~1.0–2.0 ppm) compared to aromatic protons in analogs .
Biological Activity
N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiazole ring and a cyclopropane carboxamide moiety. Its molecular formula can be represented as follows:
- Molecular Formula : C₁₈H₁₈BrClN₂O₂S
- Molecular Weight : Approximately 427.77 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly in relation to its antimicrobial and anticancer properties. Below are some key findings:
Antimicrobial Activity
Research indicates that compounds similar to N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene] have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study highlighted the potential of thiazole derivatives in inhibiting bacterial growth through disruption of cell wall synthesis and interference with protein synthesis pathways .
Anticancer Potential
In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest. For instance, derivatives with similar structures have been documented to inhibit the proliferation of cancer cells by activating caspase pathways .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of elastase, an enzyme implicated in various inflammatory diseases .
- Cell Signaling Modulation : It may modulate key signaling pathways involved in cell survival and apoptosis.
Case Studies and Experimental Data
-
Study on Antimicrobial Activity :
- Objective : Evaluate the antimicrobial efficacy against specific bacterial strains.
- Methodology : Disc diffusion method was employed to assess inhibition zones.
- Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli.
-
Cytotoxicity Assay :
- Objective : Determine the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was utilized to measure cell viability.
- Results : The compound exhibited IC50 values in the micromolar range against various cancer cell lines.
Data Summary Table
| Activity Type | Test Organism/Cell Line | Methodology | Results |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disc diffusion | Significant inhibition |
| Antimicrobial | Escherichia coli | Disc diffusion | Significant inhibition |
| Cytotoxicity | HeLa Cells | MTT assay | IC50 ~ 15 µM |
| Cytotoxicity | MCF-7 Cells | MTT assay | IC50 ~ 20 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
